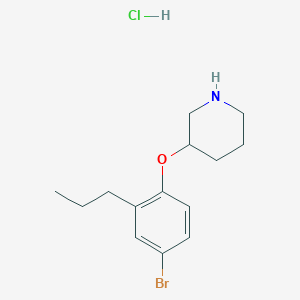

3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-bromo-2-propylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO.ClH/c1-2-4-11-9-12(15)6-7-14(11)17-13-5-3-8-16-10-13;/h6-7,9,13,16H,2-5,8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFDYOGBPHRVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)Br)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-Bromo-2-propylphenol : Provides the aromatic core with bromine at the para position and a propyl group ortho to the hydroxyl.

- 2-Chloroethylpiperidine or related haloalkylpiperidine: Serves as the alkylating agent to introduce the piperidine ring.

- Bases such as potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) are preferred to promote substitution reactions.

Reaction Conditions

- The alkylation reaction is typically conducted by mixing 4-bromo-2-propylphenol with 2-chloroethylpiperidine in the presence of K₂CO₃ in DMF.

- The reaction temperature is maintained at elevated levels, commonly between 60°C and 80°C, to ensure efficient nucleophilic substitution.

- Reaction times vary but generally range from several hours to overnight to achieve high conversion.

Purification

- The crude product is purified by recrystallization or column chromatography.

- Recrystallization solvents often include mixtures such as dichloromethane and n-heptane.

- The final product is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or similar solvents to improve solubility and stability.

Representative Reaction Scheme

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | 4-Bromo-2-propylphenol + 2-chloroethylpiperidine + K₂CO₃, DMF, 60–80°C, 6–12 h | Alkylation to form 3-(4-Bromo-2-propylphenoxy)ethylpiperidine |

| 2 | Treatment with HCl in ethanol | Formation of hydrochloride salt |

Alternative Synthetic Routes and Improvements

Synthesis of 1-(4-Bromophenyl)piperidine as an Intermediate

A related synthetic approach involves preparing 1-(4-bromophenyl)piperidine, which can serve as a building block:

- Step 1 : Nucleophilic aromatic substitution of bromobenzene with piperidine in the presence of bulky bases such as potassium tert-butoxide or sodium tert-amylate in sulfolane at 150–180°C.

- Step 2 : Bromination of N-phenylpiperidine using brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) with tetra-n-butyl ammonium tetraphenylborate as a catalyst to enhance para-selectivity.

- Purification : Distillation under reduced pressure or recrystallization (e.g., dichloromethane/n-heptane solvent system).

This method is advantageous due to fewer steps, simple operation, and relatively high yield, providing a cost-effective route for industrial scale-up.

Table 1: Key Parameters for 1-(4-Bromophenyl)piperidine Synthesis

| Parameter | Condition/Value | Notes |

|---|---|---|

| Base | Potassium tert-butoxide or sodium tert-amylate | Sterically hindered base for efficient substitution |

| Solvent | Sulfolane | High boiling point, suitable for high-temp reaction |

| Reaction Temperature | 150–180°C | Ensures completion of substitution |

| Brominating Agent | NBS or DBDMH | Provides selective bromination |

| Catalyst | Tetra-n-butyl ammonium tetraphenylborate | Enhances para-selectivity |

| Bromobenzene : Piperidine : Base molar ratio | 1 : 1.0–1.1 : 1.5–2.0 | Optimized for yield |

| Bromination Temperature | 15–40°C | Controlled to avoid side reactions |

Analytical Validation of the Product

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms substitution pattern on the aromatic ring and incorporation of the piperidine ring.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight consistent with C₁₆H₂₅BrClNO.

- X-ray Crystallography : Provides unambiguous structural confirmation and salt formation.

- Chromatographic Purity : Assessed by HPLC or GC to ensure >98% purity.

Research Findings and Applications

- The compound is used as a key intermediate in medicinal chemistry, particularly for neurological drug candidates.

- The hydrochloride salt form improves solubility, facilitating biological assays.

- The bromine substituent allows for further functionalization via coupling reactions such as Suzuki-Miyaura, enabling structural diversification.

Summary Table: Preparation Overview

| Aspect | Details |

|---|---|

| Starting Materials | 4-Bromo-2-propylphenol, 2-chloroethylpiperidine |

| Reaction Type | Nucleophilic substitution (alkylation) |

| Base | Potassium carbonate (K₂CO₃) or sterically hindered bases |

| Solvent | DMF or sulfolane |

| Temperature | 60–80°C (alkylation), 150–180°C (alternative synthesis) |

| Purification | Recrystallization, column chromatography, distillation |

| Final Form | Hydrochloride salt |

| Analytical Methods | NMR, MS, X-ray, HPLC/GC |

Chemical Reactions Analysis

3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of dehalogenated products. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride (CAS No.: 1220017-64-0) is a synthetic organic compound that has garnered attention in various scientific research applications. This article discusses its chemical properties, synthesis, and notable applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antidepressant Activity : Research indicates that compounds with piperidine structures can exhibit mood-enhancing properties. Studies have explored the modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.

- Antipsychotic Properties : Some derivatives of piperidine are known to interact with dopamine receptors, suggesting potential use in treating schizophrenia and other psychotic disorders.

Pharmacological Studies

The compound has been utilized in various pharmacological studies to assess its efficacy and safety profile:

- In Vivo Studies : Animal models have been employed to evaluate the behavioral effects of the compound, focusing on anxiety and depression-like behaviors.

- In Vitro Assays : Cell line studies have been conducted to investigate the compound's effects on cell viability and proliferation, particularly in cancer research.

Chemical Biology

This compound serves as a valuable tool in chemical biology:

- Biochemical Assays : Its ability to modulate specific enzymatic activities makes it useful for probing biochemical pathways.

- Probe Development : The compound can be modified to create fluorescent or affinity probes for tracking biological interactions.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the antidepressant-like effects of piperidine derivatives, including this compound. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant activity.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis. Further mechanistic studies revealed that it modulated key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares key features of 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 3-(4-Bromo-2-propylphenoxy)piperidine HCl | C₁₄H₁₉BrClNO (inferred) | ~332.35 | 4-Bromo-2-propylphenoxy at C3 of piperidine | Not provided |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy at C4 of piperidine | 65214-86-0 |

| Paroxetine HCl (anhydrous) | C₁₉H₂₀FNO₃·HCl | 365.83 | Benzodioxolyloxy, 4-fluorophenyl at C3/C4 | 78246-49-8 |

| 2-(4-Bromo-phenyl)piperidine HCl | C₁₁H₁₅BrClN | 286.61 | 4-Bromophenyl directly at C2 of piperidine | 1889137-82-9 |

| 3-(2-Methylphenoxy)piperidine HCl | C₁₂H₁₆ClNO | 225.72 | 2-Methylphenoxy at C3 of piperidine | Not provided |

Key Observations:

- Substituent Position: The target compound’s 4-bromo-2-propylphenoxy group distinguishes it from analogs like 2-(4-bromo-phenyl)piperidine HCl, where the bromophenyl is directly attached to the piperidine ring .

- Molecular Weight: The target compound’s higher molecular weight compared to 2-(4-bromo-phenyl)piperidine HCl (~332 vs. ~287 g/mol) reflects its extended phenoxy-propyl side chain .

- Functional Groups : Paroxetine HCl includes a benzodioxolyloxy group and fluorophenyl substituents, contributing to its selective serotonin reuptake inhibitor (SSRI) activity . In contrast, the bromo and propyl groups in the target compound may influence lipophilicity and receptor binding differently.

Biological Activity

3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₁H₁₄BrClNO

- Molecular Weight : 284.6 g/mol

- CAS Number : 1220017-64-0

The compound features a piperidine ring substituted with a bromo-phenoxy group, which is believed to contribute to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Anticancer Properties : The compound has shown promise in inducing apoptosis in various cancer cell lines.

- Neuroprotective Effects : It may protect neuronal cells from oxidative stress, relevant in neurodegenerative diseases.

- Antimicrobial Activity : Early studies suggest potential efficacy against certain bacterial strains.

The biological effects of this compound are primarily attributed to its interaction with specific biological targets, including:

- Enzymes : Inhibition or modulation of enzyme activity linked to cancer cell proliferation.

- Receptors : Interaction with neurotransmitter receptors that may mediate neuroprotective effects.

Anticancer Activity

Recent studies have indicated that this compound can induce apoptosis in cancer cells. The following table summarizes findings from key studies:

| Study | Cell Line | Key Findings |

|---|---|---|

| Study A | Breast Cancer | Dose-dependent reduction in cell viability; increased apoptosis markers. |

| Study B | Lung Cancer | Induced caspase activation leading to programmed cell death. |

Neuroprotective Effects

In vitro studies have demonstrated the neuroprotective properties of this compound against oxidative stress-induced damage:

| Study | Model | Key Findings |

|---|---|---|

| Study C | SH-SY5Y Neuronal Cells | Reduced cell death and lower levels of reactive oxygen species (ROS) upon treatment. |

| Study D | Primary Neuronal Cultures | Enhanced survival rates in neurons exposed to toxic agents. |

Case Study on Cancer Cell Lines

A pivotal study evaluated the effects of this compound on breast cancer cells. Results indicated a significant decrease in proliferation rates and an increase in apoptotic markers, suggesting its potential as an anticancer agent.

Neuroprotection Study

Another investigation focused on the neuroprotective effects of the compound on SH-SY5Y neuronal cells exposed to hydrogen peroxide. Treatment with this compound resulted in a notable reduction in cell death and diminished levels of ROS, highlighting its therapeutic potential in neurodegenerative conditions.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis yield of 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride?

Answer:

Synthetic optimization involves controlling reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For example, details a related piperidine derivative synthesized using dichloromethane as a solvent and NaOH for deprotonation, achieving a 99% purity after sequential extraction and recrystallization . Key steps include:

- Reagent purification : Pre-drying solvents and reagents to minimize side reactions.

- Stepwise monitoring : Using TLC or HPLC to track intermediate formation.

- Post-reaction workup : Acid-base extraction (e.g., HCl for protonation) to isolate the hydrochloride salt.

Basic: How can spectroscopic techniques (NMR, HPLC) validate the structural integrity of this compound?

Answer:

- 1H/13C NMR : Compare peaks to analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride in ). Key signals include aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity, as demonstrated for Pitolisant Hydrochloride (≥98% purity via HPLC) .

Advanced: What pharmacological targets are associated with brominated piperidine derivatives?

Answer:

Brominated piperidines often target CNS receptors or enzymes. For example:

- Histamine H3 receptors : Pitolisant Hydrochloride ( ) modulates H3 activity via a 3-(4-chlorophenyl)propoxy-piperidine scaffold .

- Ferroptosis inhibition : Liproxstatin-1 () uses a piperidine core to block lipid peroxidation, suggesting potential redox-modulating applications for brominated analogs .

Advanced: How can researchers address contradictions in bioactivity data across structural analogs?

Answer:

- Substituent effects : Compare bromo vs. chloro derivatives (e.g., vs. 16). The 4-bromo group may enhance steric hindrance, reducing binding affinity compared to 4-fluoro analogs .

- Conformational analysis : Use molecular docking to assess how the propylphenoxy side chain (in the target compound) influences receptor interactions vs. smaller substituents.

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure ( ) .

- Ventilation : Use fume hoods during synthesis, as piperidine derivatives may release toxic vapors (e.g., HCN in degradation scenarios) .

- Spill management : Neutralize acidic residues with sodium bicarbonate () .

Advanced: How can purity discrepancies arise in HPLC analysis, and how are they resolved?

Answer:

- Column selection : Polar impurities (e.g., unreacted starting materials) may co-elute on C18 columns. Use HILIC columns for better separation () .

- Mobile phase optimization : Adjust pH (e.g., 0.1% TFA) to sharpen peaks for ionizable compounds .

Basic: What toxicological profiles are documented for structurally similar piperidine derivatives?

Answer:

- Acute toxicity : Piperidine analogs like Diphenylpyraline Hydrochloride () show an oral LD50 of 698 mg/kg in rats, indicating moderate toxicity .

- Chronic exposure : Monitor for hepatotoxicity via ALT/AST assays in preclinical models.

Advanced: What in vivo models are suitable for studying this compound’s pharmacokinetics?

Answer:

- Renal clearance : Gpx4 knockdown mice () can assess renal excretion rates .

- Blood-brain barrier penetration : Use transgenic Aβ plaque models (common in CNS drug studies) to evaluate brain bioavailability.

Advanced: How does the 4-bromo-2-propylphenoxy substituent influence metabolic stability compared to other halogens?

Answer:

- Electron-withdrawing effects : The bromo group slows CYP450-mediated oxidation vs. chloro analogs ( ) .

- Steric protection : The propyl chain may shield the piperidine ring from esterase cleavage, extending half-life ( ) .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.